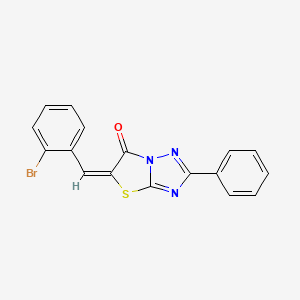![molecular formula C20H18N6O2 B11602339 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s complex name suggests a highly intricate structure. Let’s break it down:
- It contains a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca framework, which combines three fused rings.
- The “6-imino” part indicates the presence of an imine (C=N) group at position 6.
- The “N,11-dimethyl” signifies two methyl groups attached to the nitrogen atom at position 11.
- The “2-oxo” refers to a ketone (C=O) group at position 2.
- The “7-(pyridin-3-ylmethyl)” indicates a pyridine ring attached at position 7.
- Finally, the “5-carboxamide” denotes an amide (CONH2) group at position 5.
- This compound likely exhibits interesting biological and pharmacological properties due to its intricate structure.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve advanced organic synthesis techniques, potentially starting from simpler precursors.
Análisis De Reacciones Químicas
- The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the imine or ketone groups.
Reduction: Reduction reactions might target the ketone or imine functionality.
Substitution: Substituting functional groups (e.g., halogens, alkyl groups) could alter its properties.
- Common reagents and conditions would depend on the specific reaction, but typical organic reagents apply.
- Major products would vary based on the reaction type.
Aplicaciones Científicas De Investigación
- In chemistry: Studying its reactivity, stability, and novel reactions.
- In biology: Investigating its interactions with enzymes, receptors, or DNA.
- In medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
- In industry: Exploring its use in materials science or catalysis.
Mecanismo De Acción
- The compound’s mechanism likely involves interactions with specific biological targets (e.g., proteins, enzymes).
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Unfortunately, without specific examples of similar compounds, I can’t provide a direct comparison.
- I recommend exploring related heterocycles like quinolones or imidazoles , which share some structural features.
Remember that this compound’s detailed investigation requires specialized research and experimental work
Propiedades
Fórmula molecular |
C20H18N6O2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-4-8-25-17(12)24-18-15(20(25)28)9-14(19(27)22-2)16(21)26(18)11-13-6-3-7-23-10-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
Clave InChI |
SIIBYPZXESRGFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11602298.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602330.png)
![4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B11602343.png)
